

# ST7612AA1: A Novel Histone Deacetylase Inhibitor for HIV-1 Latency Reactivation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ST7612AA1 |           |
| Cat. No.:            | B612170   | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The establishment of a latent reservoir of HIV-1-infected cells, primarily resting memory CD4+ T cells, represents a major obstacle to curing HIV-1 infection. Antiretroviral therapy (ART) can effectively suppress viral replication to undetectable levels, but it does not eliminate this latent reservoir. Upon cessation of ART, the virus rebounds from these latently infected cells. The "shock and kill" strategy aims to eradicate this reservoir by reactivating latent HIV-1 with latency-reversing agents (LRAs) to induce viral protein expression, making the infected cells visible to the host immune system for clearance. Histone deacetylase inhibitors (HDACis) are a promising class of LRAs that function by altering chromatin structure to promote HIV-1 transcription. **ST7612AA1** is a novel, potent, thiol-based HDAC inhibitor that has demonstrated significant efficacy as an HIV-1 latency reactivation agent.[1] This technical guide provides a comprehensive overview of **ST7612AA1**, including its mechanism of action, quantitative efficacy and cytotoxicity data, and detailed experimental protocols for its evaluation.

### **Core Mechanism of Action**

**ST7612AA1** is a thioacetate-ω(y-lactam carboxamide) derivative that acts as a pan-HDAC inhibitor.[2][3][4] Its primary mechanism in reactivating latent HIV-1 involves the inhibition of histone deacetylases, enzymes that play a crucial role in maintaining the tightly packed







chromatin structure (heterochromatin) around the integrated HIV-1 provirus, thereby repressing its transcription.[5]

By inhibiting HDACs, **ST7612AA1** leads to an increase in the acetylation of histones, particularly at the HIV-1 Long Terminal Repeat (LTR) promoter region. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure (euchromatin). This "opening" of the chromatin allows for the recruitment and binding of host transcription factors, such as NF-κB and P-TEFb, which are essential for the initiation and elongation of HIV-1 transcription. The active metabolite of **ST7612AA1**, ST7464AA1, has shown potent inhibitory activity against various HDAC isoforms, including HDAC1, 2, 3, 6, 10, and 11.

A key advantage of **ST7612AA1** is its ability to induce HIV-1 reactivation without causing global T cell activation or proliferation, which is a critical safety consideration for LRAs.



#### Mechanism of Action of ST7612AA1 in HIV-1 Latency Reactivation





#### In Vitro HIV-1 Latency Reactivation Assay Workflow





#### Quantification of Cell-Associated HIV-1 RNA Workflow



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The thioacetate-ω(γ-lactam carboxamide) HDAC inhibitor ST7612AA1 as HIV-1 latency reactivation agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor activity of ST7612AA1: a new oral thiol-based histone deacetylase (HDAC) inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical antitumor activity of ST7612AA1: a new oral thiol-based histone deacetylase (HDAC) inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Reactivation of latent HIV by histone deacetylase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ST7612AA1: A Novel Histone Deacetylase Inhibitor for HIV-1 Latency Reactivation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612170#st7612aa1-as-an-hiv-1-latency-reactivator]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com